1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one
Description
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c26-24(25-14-13-23(28-17-15-25)22-12-7-16-27-22)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,16,21,23H,13-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVDPMBHZNBKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thiazepane Ring:
- Starting with a furan derivative, the thiazepane ring can be synthesized through a cyclization reaction involving a suitable thiol and an amine under acidic or basic conditions.
- Example: Reacting 2-furylamine with 1,3-dibromopropane and thiourea under reflux conditions to form the thiazepane ring.
-
Attachment of the Diphenylpropanone Moiety:
- The diphenylpropanone moiety can be introduced via a Friedel-Crafts acylation reaction.
- Example: Reacting the thiazepane intermediate with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the diphenylpropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
- Oxidation of the furan ring can yield furanones.
- Reduction of the carbonyl group can yield alcohols.
- Substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
Biological Activities
Research into this compound has revealed several promising biological activities:
- Antimicrobial Properties : Studies have indicated that thiazepane derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the furan ring enhances this activity by improving membrane permeability.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors involved in tumor growth.
Case Studies
- Antimicrobial Activity : A study conducted on various thiazepane derivatives demonstrated that compounds similar to 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one showed effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy.
- Anticancer Research : In vitro experiments have shown that thiazepane derivatives can induce apoptosis in cancer cell lines. The compound's ability to interact with cellular pathways involved in apoptosis suggests its potential as an anticancer agent.
Potential Applications
Given its unique properties, this compound has potential applications in:
- Drug Development : The compound's biological activities make it a candidate for developing new antimicrobial and anticancer drugs.
- Cosmetic Formulations : Due to its bioactive properties, there is potential for incorporation into cosmetic products aimed at skin health.
Mechanism of Action
The mechanism of action of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and thiazepane rings could facilitate binding to specific sites, while the diphenylpropanone moiety might enhance lipophilicity and membrane permeability.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors could modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Thiazepane Derivatives
- 1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one (): This compound shares the 1,4-thiazepane-propanone core but substitutes the furan group with a phenyl ring and replaces one phenyl group in the propanone moiety with a phenylthio group. The absence of furan and the introduction of sulfur may alter electronic properties and binding interactions compared to the target compound .
Furan-Containing Isoquinolines ():
- 3-(Furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one: This isoquinoline derivative, isolated from Radix isatidis, incorporates a furan substituent and demonstrates potent anti-HSV-1 activity (EC₅₀ = 12.3 μM). While structurally distinct from the target compound, the furan moiety’s role in enhancing antiviral efficacy is notable .
Chalcone Derivatives ():
- 1-(1-Hydroxynaphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one: A chalcone with furan and naphthol groups, this compound exhibits cerebroprotective activity. The α,β-unsaturated ketone system differs from the thiazepane-propanone scaffold but highlights furan’s versatility in diverse therapeutic contexts .
Spiro and Purine Derivatives (Evidences 3, 4):
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ():
A spiro compound with a piperazine moiety, this structure lacks furan but shares aromatic and heterocyclic complexity. Such compounds often target neurological receptors, suggesting structural flexibility in drug design .
Key Findings:
- Furan’s Role : Furan appears critical in antiviral () and neuroprotective () activities, though its efficacy depends on the overall molecular scaffold.
- Thiazepane vs. Other Heterocycles : The thiazepane ring may enhance metabolic stability compared to piperazine () or chalcone systems, but this requires empirical validation.
Biological Activity
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one is a complex organic compound that integrates a furan ring and a thiazepane moiety, known for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural components:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiazepane ring : A seven-membered ring containing both sulfur and nitrogen.
- Diphenylpropanone moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 285.41 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways.
- Receptor binding : It may interact with certain receptors to modulate physiological responses.
Preliminary studies suggest that the thiazepane ring enhances binding affinity due to its conformational properties, while the furan and diphenyl groups contribute to increased lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary investigations have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have reported significant cytotoxic effects on specific cancer cell lines.
Neuroprotective Effects
There is emerging evidence that this compound may exert neuroprotective effects. Research has suggested its potential in mitigating neurodegenerative processes through antioxidant activity and inhibition of neuroinflammation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Cytotoxicity Assessment | In vitro studies on MCF-7 breast cancer cells showed a reduction in cell viability by over 70% at concentrations above 50 µM after 48 hours. |
| Neuroprotective Evaluation | In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. |
Q & A
Q. What experimental approaches validate synergistic effects with known therapeutics?
- Methodological Answer :
- Checkerboard assays : Test combinations with cisplatin or doxorubicin in cancer cell lines; calculate synergy scores via CompuSyn .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., PI3K-AKT and MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
